molecular formula C7H5BrClN3 B13696977 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B13696977
M. Wt: 246.49 g/mol
InChI Key: QHAGEGREHRRDDC-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine typically involves the reaction of imidazo[1,2-a]pyrazine with bromine, chlorine, and methylating agents. One common method includes:

    Chlorination: The addition of a chlorine atom at the 6th position using chlorine gas or thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or DMF.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted imidazo[1,2-a]pyrazines with various functional groups.
  • Oxidized or reduced derivatives depending on the reaction conditions.

Scientific Research Applications

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

  • 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

Comparison:

    Structural Differences: The position of the methyl group or the type of heterocyclic ring (pyrazine vs. pyridazine) can influence the compound’s reactivity and biological activity.

    Unique Features: 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine’s specific substitution pattern makes it unique in its class, offering distinct chemical and biological properties.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3

InChI Key

QHAGEGREHRRDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)Br)Cl

Origin of Product

United States

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